(2R)-2-methylpent-4-enoic acid

Descripción

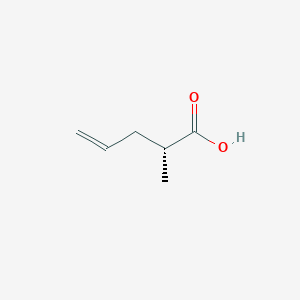

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRZYSHVZOELOH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428231 | |

| Record name | (2R)-2-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63527-49-1 | |

| Record name | (2R)-2-Methylpent-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-METHYLPENT-4-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EC6RYQ4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Fundamental Chiral Characterization

Elucidation of the (2R) Absolute Configuration of 2-Methylpent-4-enoic Acid

The absolute configuration of 2-methylpent-4-enoic acid is assigned as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. For the chiral center at C2, the substituents are prioritized as follows: the carboxyl group (-COOH) receives the highest priority, followed by the allyl group (-CH₂CH=CH₂), then the methyl group (-CH₃), and finally the hydrogen atom. With this assignment, the stereochemistry is designated as (R). smolecule.com

A definitive method for obtaining the (2R) enantiomer and thus elucidating its absolute configuration is through stereoselective synthesis. A widely employed strategy involves the use of a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct a chemical reaction to form a specific stereoisomer. The Evans oxazolidinone auxiliary is a prominent example used for this purpose. smolecule.comwikipedia.org

The synthetic sequence generally proceeds through the following key steps:

Acylation: The chiral oxazolidinone auxiliary is acylated to form an N-acyloxazolidinone. This step attaches the achiral acid chloride precursor to the chiral scaffold. wikipedia.org

Diastereoselective Alkylation: The resulting structure is treated with a strong base, such as sodium bis(trimethylsilyl)amide, to form an enolate. The subsequent introduction of an allyl group (e.g., using allyl iodide) occurs with high diastereoselectivity, directed by the steric bulk of the chiral auxiliary. smolecule.comwikipedia.org This ensures the incoming group adds from a specific face of the molecule, setting the desired stereocenter.

Cleavage: The final step involves the hydrolytic cleavage of the chiral auxiliary, often using a solution of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide. smolecule.comwikipedia.org This releases the chiral carboxylic acid, now with the defined (2R) absolute configuration, and allows the auxiliary to be recovered.

This synthetic route is instrumental because the stereochemical outcome is predictable and controllable, serving as a practical confirmation of the (2R) absolute configuration.

Spectroscopic and Chiroptical Methodologies for Stereochemical Assignment and Purity Determination

A combination of spectroscopic and chiroptical techniques is essential for confirming the chemical structure of (2R)-2-methylpent-4-enoic acid and, crucially, for determining its stereochemical integrity and enantiomeric purity.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the molecule's covalent structure and functional groups. spectrabase.comnih.gov Mass spectrometry is used to verify the molecular weight. nih.govgoogle.com

Interactive Data Table: Typical ¹H NMR Spectroscopic Data for 2-Methylpent-4-enoic Acid spectrabase.comchemicalbook.com

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |

| -COOH | ~10-12 | Singlet (broad) |

| -CH=CH₂ (vinyl) | ~5.7-5.9 | Multiplet |

| -CH=CH ₂ (vinyl) | ~5.0-5.2 | Multiplet |

| -CH (CH₃)COOH | ~2.5-2.7 | Multiplet |

| -CH ₂CH=CH₂ | ~2.2-2.4 | Multiplet |

| -CH(C H₃)COOH | ~1.2 | Doublet |

While standard spectroscopy confirms the structure, chiroptical methods are required to analyze its stereochemistry.

Chiroptical Methodologies

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light. For chiral carboxylic acids, a highly effective method involves induced circular dichroism (ICD). doi.orgacs.org This technique relies on the reaction between the chiral acid and an achiral sensor molecule, typically a metal complex, to generate a new complex that is chiroptically active and displays strong CD signals. ijfmr.comresearchgate.net For instance, reacting a chiral carboxylic acid with a palladium complex like 1,1′-bis(diphenylphosphino)ferrocenepalladium dichloride in the presence of a mild base produces a complex with a quantifiable CD signal in the visible light region (around 450-500 nm). acs.orgijfmr.com The sign of the CD curve can be used to determine the absolute configuration, and the intensity of the signal allows for the precise determination of the enantiomeric ratio in a sample. doi.orgnih.gov This method is valued for its speed and simplicity. acs.org

Interactive Data Table: Summary of Chiroptical Sensing via Induced Circular Dichroism (ICD) doi.orgijfmr.comnih.gov

| Step | Description | Purpose |

| 1. Complexation | The chiral carboxylic acid is mixed with an achiral metal-based sensor (e.g., palladium or copper complex) and a mild base. | To form a new, well-defined chiroptically active metal complex. |

| 2. Measurement | The Circular Dichroism (CD) spectrum of the resulting solution is recorded, typically in the visible light region. | To obtain a CD signal whose sign and magnitude are dependent on the chirality of the acid. |

| 3. Analysis | The sign of the CD signal is correlated to the absolute configuration (R or S). The magnitude is used to determine the enantiomeric composition by comparing it to a reference standard of known enantiopurity. | To determine both the absolute configuration and the enantiomeric excess (ee) of the sample. |

Vibrational Circular Dichroism (VCD): VCD is another robust chiroptical technique that provides detailed stereochemical information. By measuring the differential absorption of left and right circularly polarized infrared light, VCD can unambiguously determine the absolute configuration and conformational preferences of chiral molecules in solution. rsc.org The experimental VCD spectrum is typically compared with theoretical spectra generated through quantum chemical calculations to make a definitive assignment.

Chiral Gas Chromatography (GC): Chiral gas chromatography is a cornerstone technique for the separation and quantification of enantiomers. gcms.cz To analyze a carboxylic acid like this compound, it is often first derivatized into a more volatile form, such as a methyl ester. google.com The derivatized sample is then injected into a gas chromatograph equipped with a chiral stationary phase (CSP). gcms.czlibretexts.org These specialized columns, frequently containing cyclodextrin (B1172386) derivatives, interact differently with the two enantiomers, causing them to travel through the column at different rates and thus separate. libretexts.org The detector measures the amount of each enantiomer as it elutes, and the ratio of the integrated peak areas provides a direct and accurate measurement of the enantiomeric excess (ee). google.com

Interactive Data Table: Principles of Enantiomeric Purity Determination by Chiral Gas Chromatography (GC) google.comgcms.czlibretexts.org

| Step | Description | Purpose |

| 1. Derivatization (Optional but common) | The carboxylic acid is converted into a more volatile derivative, such as an ester. | To improve volatility and chromatographic behavior. |

| 2. Separation | The sample is passed through a GC column containing a Chiral Stationary Phase (CSP). | To physically separate the (R) and (S) enantiomers based on their differential interactions with the CSP. |

| 3. Detection | A detector at the end of the column generates a signal as each enantiomer elutes, producing two distinct peaks in the chromatogram. | To visualize and quantify the separated enantiomers. |

| 4. Quantification | The area under each peak is integrated. The enantiomeric excess (ee) is calculated from the ratio of the peak areas. | To determine the precise enantiomeric purity of the original sample. |

Reactivity and Synthetic Utility of 2r 2 Methylpent 4 Enoic Acid As a Versatile Chiral Building Block

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group in (2R)-2-methylpent-4-enoic acid is a primary site for chemical modification, enabling its conversion into various derivatives while retaining the crucial stereochemistry at the second carbon.

The carboxylic acid moiety can be readily converted into esters, amides, and acid halides, which are themselves important intermediates in organic synthesis. libretexts.orgopenstax.org

Acid Halides: The conversion of carboxylic acids into acid halides, such as acid chlorides, is a common and important transformation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this purpose, often in the presence of a base like pyridine. libretexts.org Acid halides are highly reactive and can be used to synthesize a wide array of other carboxylic acid derivatives. libretexts.orgopenstax.org

Esters: Acid chlorides react with alcohols in a process called alcoholysis to produce esters. libretexts.orgopenstax.org This is one of the most common laboratory methods for ester preparation. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. libretexts.orgopenstax.org

Amides: Similarly, acid chlorides react quickly with ammonia, primary amines, or secondary amines to form amides. libretexts.orgopenstax.orglibretexts.org This method is widely used for amide synthesis. To drive the reaction, two equivalents of the amine are often used: one to act as the nucleophile and the other to neutralize the generated HCl. openstax.org

Table 1: Synthesis of Carboxylic Acid Derivatives

| Derivative | General Reagents | Key Features |

|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | Highly reactive intermediate. libretexts.org |

| Ester | Alcohol, Pyridine (from acid chloride) | Common and efficient laboratory method. openstax.org |

| Amide | 2 eq. Amine or 1 eq. Amine + Base | Versatile method for creating C-N bonds. openstax.org |

The carboxylic acid group can be reduced to form either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. A key challenge in these reductions is to avoid affecting the terminal alkene and to preserve the stereocenter.

Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. The reduction of an acid halide derivative is also an effective method to produce primary alcohols.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more complex. It is often achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then using a mild, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride. This prevents over-reduction to the alcohol.

Table 2: Reduction Products and Reagents

| Product | Starting Material | Typical Reagents |

|---|---|---|

| Chiral Primary Alcohol | Carboxylic Acid or Acid Halide | LiAlH₄, BH₃·THF |

| Chiral Aldehyde | Acid Halide | LiAl(O-t-Bu)₃H (Rosenmund reduction) |

Reactions Involving the Terminal Alkene Functional Group

The terminal double bond of this compound allows for a variety of addition and cyclization reactions, often with the stereochemical outcome influenced by the existing chiral center.

The alkene can undergo electrophilic addition reactions. A synthetically useful example is halolactonization, where treatment with a halogen (like iodine) and a base leads to a cyclic ester (a lactone). This intramolecular reaction is often highly stereoselective, with the stereocenter at the second carbon directing the formation of new stereocenters in the product.

The alkene can participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic compound. Intramolecular versions of these reactions, where the reacting partner is part of the same molecule, are powerful methods for constructing complex ring systems. For instance, intramolecular [2+2] photocycloadditions can be used to form four-membered rings, while intramolecular [5+2] cycloadditions can create seven-membered rings.

Fluorocyclization is a modern synthetic method where an unsaturated carboxylic acid undergoes a cyclization reaction that incorporates a fluorine atom into the cyclic product. nih.govfrontiersin.org These reactions can be promoted by hypervalent iodine reagents. nih.govfrontiersin.orgnih.govamanote.com The mechanism of these reactions can be complex, and the final product can be influenced by factors such as the pKa of the substrate. nih.govfrontiersin.org For unsaturated carboxylic acids, a plausible mechanism involves an initial 5-exo-trig cyclization followed by fluorination to yield a five-membered lactone. nih.govfrontiersin.org This provides a pathway to synthesize novel fluorinated lactones. nih.gov By carefully choosing reagents and catalysts, it is possible to control the stereochemistry of the reaction, leading to different stereoisomers of the product.

Applications in the Asymmetric Synthesis of Complex Biologically Active Molecules

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. This compound, with its defined stereocenter, provides a reliable starting point for controlling the stereochemistry of subsequent synthetic transformations, a cornerstone of modern drug discovery and development.

Integration as a Chiral Reagent for Introducing Stereocenters

The utility of this compound as a chiral building block is prominently exemplified in the synthesis of Sacubitril , a neprilysin inhibitor used in the treatment of heart failure. wikipedia.org In the synthesis of Sacubitril, a key intermediate is derived from this compound. This intermediate, (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methyl-pent-2-enoic acid, already possesses the crucial (R)-configuration at the C2 position.

Subsequent steps in the synthesis involve a hydrogenation reaction of this intermediate. This hydrogenation is a critical step where new stereocenters are created. The existing stereocenter from the this compound backbone plays a crucial role in directing the stereochemical outcome of this reduction, leading to the formation of the desired (2R,4S) diastereomer of the final product. This diastereoselective control is essential for the pharmacological activity of Sacubitril.

The synthesis of Sacubitril showcases how a relatively simple chiral molecule can be strategically incorporated to impart the necessary chirality to a much more complex drug molecule, highlighting the efficiency and elegance of using such chiral building blocks.

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Chiral Starting Material |

| (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methyl-pent-2-enoic acid | Key Chiral Intermediate |

| Sacubitril | Final Biologically Active Molecule |

Precursor Role in the Biosynthesis of Natural Products (e.g., Avermectins)

The biosynthesis of many complex natural products, such as the potent antiparasitic agents Avermectins , relies on the assembly of smaller building blocks. The bacterium Streptomyces avermitilis produces a family of Avermectins, with the "a" series of compounds being distinguished by a 2-methylbutyryl side chain.

The starter unit for the biosynthesis of the Avermectin (B7782182) "a" series is 2-methylbutyryl-CoA. researchgate.net This activated thioester is derived from the amino acid L-isoleucine, which possesses a chiral center. Research has shown that exogenous carboxylic acids can be incorporated into the Avermectin structure by the fermentation process. medchemexpress.com While the natural precursor is derived from isoleucine, studies on precursor-directed biosynthesis suggest that compounds structurally similar to the natural starter unit can be taken up by the organism and incorporated into the final natural product.

2-Methyl-4-pentenoic acid, particularly its activated form as a Coenzyme A thioester, is a structural analog of the natural starter unit. medchemexpress.com It is plausible that this compound, after conversion to its CoA derivative, can be recognized and utilized by the Avermectin polyketide synthase (PKS) machinery. The stereochemistry of the methyl group at the C2 position is critical for the subsequent enzymatic steps in the polyketide chain elongation. The specificity of the enzymes involved in the Avermectin biosynthesis for the (2R)-configuration would ensure the correct stereochemical architecture of the final macrocyclic lactone. This approach of feeding unnatural precursors, known as precursor-directed biosynthesis, opens up avenues for the generation of novel Avermectin analogs with potentially improved biological activities.

| Starter Unit Precursor | Resulting Avermectin Series | Natural/Unnatural |

|---|---|---|

| L-Isoleucine | "a" series | Natural |

| This compound | Potential for novel "a" series analogs | Unnatural |

Advanced Analytical Techniques for Enantiomeric Purity Determination and Process Monitoring

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are powerful tools for the physical separation of enantiomers. This is achieved by employing a chiral environment, most commonly a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral carboxylic acids. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad applicability.

For acidic compounds like (2R)-2-methylpent-4-enoic acid, the choice of mobile phase is crucial. In normal-phase mode, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is common. To improve peak shape and resolution for carboxylic acids, a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is often added to the mobile phase. This suppresses the ionization of the carboxyl group, reducing peak tailing and enhancing interaction with the CSP.

Anion-exchange type CSPs, based on quinine (B1679958) or quinidine (B1679956) derivatives, are also highly effective for the enantioseparation of acidic compounds. The separation mechanism involves ion-pairing between the protonated chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.

Table 1: Illustrative HPLC Conditions for Chiral Carboxylic Acid Separation This data is representative of separations for analogous chiral acids and not specific to this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Analyte Example | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralpak AD | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 220 | Ibuprofen | > 2.0 |

| Chiralcel OD-H | n-Hexane/Ethanol/TFA (85:15:0.1) | 0.8 | 230 | Ketoprofen | > 1.8 |

Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. Since carboxylic acids like this compound have low volatility and high polarity, direct analysis is challenging due to poor peak shape and potential thermal degradation. Therefore, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and less polar ester derivative (e.g., methyl or ethyl ester).

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives, particularly those substituted with alkyl or acyl groups on a polysiloxane backbone (e.g., Chirasil-Dex), are the most common and effective CSPs for this purpose. The chiral recognition mechanism is based on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity.

The selection of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation. The NIST Chemistry WebBook contains GC data for various esters of racemic 2-methyl-4-pentenoic acid on non-chiral columns, which provides a basis for understanding the volatility of these derivatives, but chiral columns are necessary for enantioseparation.

Table 2: Typical GC Conditions for Chiral Carboxylic Acid Ester Derivatives This table presents generalized conditions for analogous compounds, as specific data for this compound derivatives on chiral columns is not available.

| Chiral Stationary Phase (CSP) | Analyte Form | Carrier Gas | Temperature Program | Detector |

|---|---|---|---|---|

| Beta-DEX™ 225 (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin) | Methyl Ester | Helium | 60°C (2 min) to 200°C at 5°C/min | FID |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This is often mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol, to increase the mobile phase's solvating power. nist.gov

The advantages of SFC include faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC. afmps.be Polysaccharide-based CSPs are the most widely used columns for chiral SFC and show excellent performance for a broad range of compounds, including carboxylic acids. chromatographyonline.com

Similar to HPLC, acidic modifiers (e.g., formic acid, acetic acid) are often added to the organic co-solvent to improve the peak shape and enantioselectivity for acidic analytes by suppressing ionization. nist.govsielc.com Anion-exchange CSPs have also been successfully applied in SFC for the separation of acidic compounds. sielc.com

Table 3: Representative SFC Conditions for Chiral Carboxylic Acid Separation This data is based on separations of analogous chiral acids and serves as a guide for method development.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Analyte Example |

|---|---|---|---|---|---|

| Chiralpak AD-H | CO₂/Methanol + 0.1% TFA (80:20) | 3.0 | 150 | 40 | Profens |

| Chiralcel OJ-H | CO₂/Ethanol + 0.2% Acetic Acid (85:15) | 2.5 | 120 | 35 | Mandelic Acids |

Capillary Electrophoresis (CE) offers extremely high separation efficiency and requires minimal sample and solvent consumption. In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.

For chiral carboxylic acids, which are anionic at neutral or basic pH, cyclodextrins (both neutral and charged derivatives) are the most commonly used chiral selectors. researchgate.net Antibiotics, such as vancomycin, have also been shown to be effective chiral selectors for various acidic compounds, including hydroxy acids. chemicalbook.com The pH of the BGE is a critical parameter as it affects both the charge of the analyte and the electroosmotic flow (EOF).

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high efficiency of CE with the selectivity of HPLC. In CEC, the capillary is packed with a chiral stationary phase, and separation is driven by both electroosmotic flow and chromatographic partitioning. This technique can offer unique selectivity for chiral separations.

Table 4: General CE Conditions for Chiral Acid Separation Conditions are generalized for chiral carboxylic acids as specific methods for this compound are not documented.

| Chiral Selector (in BGE) | Background Electrolyte (BGE) | Applied Voltage (kV) | Capillary Temperature (°C) | Detection |

|---|---|---|---|---|

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 25 mM Phosphate buffer, pH 7.0 | +20 | 25 | UV (e.g., 200 nm) |

| Hydroxypropyl-β-cyclodextrin | 50 mM Borate buffer, pH 9.0 | +15 | 25 | UV (e.g., 200 nm) |

Theoretical and Mechanistic Investigations of Reactions Involving Unsaturated Chiral Carboxylic Acids

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For reactions involving unsaturated chiral carboxylic acids, DFT studies are instrumental in mapping out potential energy surfaces, identifying the most favorable reaction pathways, and characterizing the geometries and energies of transition states.

Researchers employ DFT calculations to model reactions such as additions, cyclizations, and polymerizations involving these chiral acids. By calculating the energies of reactants, intermediates, products, and transition states, a comprehensive profile of the reaction pathway can be constructed. For instance, in catalyzed reactions, DFT can elucidate the role of the catalyst by modeling its interaction with the substrate at each step. This includes identifying key non-covalent interactions that stabilize the transition state and lower the activation energy.

Detailed mechanistic experiments combined with DFT studies have been used to understand complex catalytic cycles. For example, in rhodium-catalyzed reactions, DFT has revealed how different transition states—such as a ten-membered cyclic transition state versus a four-membered one—can dictate the stereochemical outcome. nih.gov These calculations can pinpoint the specific interactions, like those involving co-catalysts or solvent molecules, that facilitate a particular pathway over another. nih.gov Such studies provide quantitative support for mechanisms proposed from experimental observations and offer predictive power for designing new catalysts and reaction conditions. pku.edu.cn

Table 1: Representative Data from DFT Analysis of a Catalyzed Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| 1 | Reactant Complex | 0.0 | Intermolecular distance: 3.5 Å |

| 2 | Transition State 1 (TS1) | +15.2 | Forming C-C bond: 2.1 Å |

| 3 | Intermediate | -5.4 | Stabilizing H-bond: 1.8 Å |

| 4 | Transition State 2 (TS2) | +12.8 | Breaking C-O bond: 2.0 Å |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for a hypothetical reaction involving a chiral carboxylic acid.

Elucidation of Stereoselectivity Mechanisms in Asymmetric Transformations

A primary goal of theoretical studies on chiral molecules is to understand the origin of stereoselectivity—the preference for the formation of one stereoisomer over another. masterorganicchemistry.comchemistrysteps.com For asymmetric transformations involving (2R)-2-methylpent-4-enoic acid and related compounds, computational models can reveal the subtle energetic differences between diastereomeric transition states that lead to the observed enantiomeric excess.

The mechanism of stereocontrol is often elucidated by comparing the transition state energies for the pathways leading to the (R) and (S) products. A lower activation energy for one pathway explains the predominance of the corresponding stereoisomer. Key factors that influence this energy difference include:

Steric Hindrance: Repulsive interactions between bulky groups in one transition state can raise its energy, favoring an alternative pathway where such interactions are minimized.

Catalyst-Substrate Interactions: In catalyzed reactions, the chiral environment of the catalyst creates specific binding pockets. DFT and other modeling techniques can show how one enantiomer of the substrate fits more favorably, leading to a more stable transition state. nih.gov Catalyst distortion has been identified as a key factor in determining stereoselectivity in certain reactions. nih.gov

Non-covalent Interactions: Hydrogen bonds, π-stacking, and electrostatic interactions between the substrate, catalyst, and solvent molecules can play a crucial role in stabilizing one transition state over another. In some cases, merely changing the solvent can reverse the stereochemical outcome of a reaction. rsc.org

For example, in asymmetric Michael additions to α,β-unsaturated carboxylic acids, the stereoselectivity is imparted by a chiral catalyst that forms a diastereomeric complex with the substrate. rsc.orgacs.org Computational studies can model these complexes and their subsequent transition states to explain why one diastereomeric pathway is significantly lower in energy, thus controlling the absolute configuration of the product. acs.org

Table 2: Factors Influencing Stereoselectivity in Asymmetric Transformations

| Influencing Factor | Mechanism of Action | Typical Energy Difference (ΔΔG‡) |

|---|---|---|

| Steric Repulsion | Destabilizes one diastereomeric transition state due to spatial clash of bulky substituents. | 1 - 5 kcal/mol |

| Chiral Catalyst Binding | Preferential binding of one substrate enantiomer or orientation in the catalyst's chiral pocket. | 2 - 7 kcal/mol |

| Hydrogen Bonding | Specific H-bonds stabilize one transition state geometry over others. | 1 - 4 kcal/mol |

Note: ΔΔG‡ (difference in Gibbs free energy of activation) values are representative and vary significantly depending on the specific reaction system.

Computational Modeling of Chiral Recognition and Interactions in Reaction Systems

Chiral recognition—the ability of a chiral molecule to interact differently with the enantiomers of another chiral molecule—is fundamental to asymmetric catalysis, separation science, and biological processes. nih.gov Computational modeling is a vital tool for studying the non-covalent interactions that govern this phenomenon in systems involving unsaturated chiral carboxylic acids.

The basis of chiral recognition lies in the formation of transient diastereomeric complexes between the chiral acid and another chiral entity, such as a catalyst, a solvent molecule, or a stationary phase in chromatography. nih.gov The stability of these complexes differs, and modeling can quantify this difference. The "three-point interaction model" is a classic concept explaining that for effective chiral discrimination, at least three points of interaction must exist between the selector and the analyte, with at least one being stereochemically dependent. nih.gov

Computational methods can model these interactions with high accuracy. Techniques like DFT, molecular dynamics (MD), and quantum theory of atoms in molecules (QTAIM) are used to:

Identify Interaction Sites: Determine which functional groups (e.g., the carboxylic acid, the double bond, the chiral center) are involved in binding.

Characterize Interaction Types: Differentiate and quantify the strength of hydrogen bonds, van der Waals forces, electrostatic interactions, and π-π stacking. nih.gov

Visualize Binding Geometries: Provide 3D models of the diastereomeric complexes, showing how the different enantiomers orient themselves with respect to the chiral selector.

For example, modeling the interaction of a chiral carboxylic anion with a metal-based receptor can reveal how electrostatic interactions and hydrogen bonds contribute to enantioselective binding. nih.gov These computational insights are critical for the rational design of new chiral catalysts, receptors, and separation media tailored for specific enantiomers. nih.gov

Table 3: Key Intermolecular Interactions in Chiral Recognition of Carboxylic Acids

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Interaction between the carboxylic acid proton (donor) and an acceptor, or the carbonyl oxygen (acceptor) and a donor. | 3 - 10 |

| Electrostatic (Ion-Pairing) | Attraction between the carboxylate anion and a cationic center on a receptor or catalyst. | 5 - 20+ |

| π-π Stacking | Interaction between the π-system of the double bond and an aromatic ring on the chiral selector. | 1 - 5 |

Biochemical Significance and Mechanistic Roles in Non Human Biological Systems

Role as a Biosynthetic Intermediate or Precursor in Natural Product Pathways

(2R)-2-methylpent-4-enoic acid, following enzymatic activation and modification, serves as a precursor for the biosynthesis of complex natural products, most notably the avermectins. The direct precursor incorporated into the avermectin (B7782182) structure is its saturated counterpart, 2-methylbutyryl-CoA. This molecule acts as a starter unit for the polyketide synthase (PKS) complex in the soil bacterium Streptomyces avermitilis, initiating the assembly of the characteristic macrocyclic lactone core of the avermectins. nih.govpnas.orgresearchgate.net

The biosynthetic pathway of avermectins is a well-studied example of polyketide synthesis. The process is initiated by the loading of a starter unit, which can be either 2-methylbutyryl-CoA or isobutyryl-CoA, onto the PKS. pnas.org The selection of 2-methylbutyryl-CoA as the starter unit leads to the production of the avermectin "a" series. researchgate.net The PKS then catalyzes a series of condensation reactions, adding seven acetate-derived units (malonyl-CoA) and five propionate-derived units (methylmalonyl-CoA) to the growing polyketide chain. nih.govresearchgate.net

While the direct involvement of 2-methylbutyryl-CoA is well-established, the precise enzymatic steps that convert this compound into this starter unit within S. avermitilis are less explicitly detailed in the available literature. It is proposed that this compound is first activated to its corresponding coenzyme A thioester, (2R)-2-methylpent-4-enoyl-CoA. This activation is likely catalyzed by an acyl-CoA synthetase (ACS), an enzyme responsible for the ATP-dependent formation of a thioester bond between a carboxylic acid and coenzyme A. nih.govkitasato-u.ac.jp Following activation, the double bond at the 4-position of the pentenoyl chain would need to be reduced to yield 2-methylbutyryl-CoA. This reduction is presumably carried out by an enoyl-CoA reductase, an enzyme class that catalyzes the saturation of carbon-carbon double bonds in acyl-CoA thioesters.

The stereochemistry of the 2-methyl group is crucial, as the enzymes in the polyketide synthase complex exhibit a high degree of stereoselectivity for their substrates. nih.govnih.gov The incorporation of the (2R)-methyl group from 2-methylbutyryl-CoA is a key determinant of the final stereochemical configuration of the avermectin molecule.

Table 1: Precursors in Avermectin Biosynthesis

| Precursor Molecule | Role in Avermectin Biosynthesis | Resulting Avermectin Series |

|---|---|---|

| 2-methylbutyryl-CoA | Starter Unit | "a" series |

| Isobutyryl-CoA | Starter Unit | "b" series |

| Malonyl-CoA | Extender Unit | Polyketide chain elongation |

| Methylmalonyl-CoA | Extender Unit | Polyketide chain elongation |

Enzymatic Transformations and Stereoselective Interactions with Chiral Enzymes (Mechanistic Focus)

Detailed research findings on the specific enzymatic transformations of this compound and its stereoselective interactions with chiral enzymes are limited in the currently available scientific literature. While the metabolism of unsaturated fatty acids is a broad field of study, specific data focusing on the enzymatic processing of this particular chiral, branched-chain unsaturated fatty acid is not extensively documented.

However, based on the general principles of microbial metabolism of fatty acids, several potential enzymatic transformations can be hypothesized. These include:

Epoxidation: The double bond of this compound could be a target for epoxidation by microbial monooxygenases or peroxygenases. Such enzymes are known to catalyze the stereoselective formation of epoxides from unsaturated fatty acids. nih.govnih.gov The stereochemistry of the resulting epoxide would be dependent on the specific enzyme's active site topology and its interaction with the chiral center of the substrate.

Hydration: The addition of water across the double bond, catalyzed by hydratases, is another plausible transformation. This would result in the formation of a hydroxylated derivative. The regioselectivity and stereoselectivity of this reaction would again be dictated by the specific enzyme involved. researchgate.net

Esterification: Lipases are a class of enzymes known for their ability to catalyze the esterification of carboxylic acids in non-aqueous media. These enzymes often exhibit high enantioselectivity, preferentially acylating one enantiomer of a racemic alcohol or, in this case, potentially showing stereoselectivity towards the (2R) configuration of 2-methylpent-4-enoic acid when reacting with an alcohol. researchgate.netchemrxiv.orgnih.gov

It is important to note that these are potential enzymatic reactions based on the known reactivity of similar molecules. Specific studies identifying and characterizing enzymes that carry out these transformations on this compound are needed to confirm these hypotheses and to elucidate the mechanistic details of such interactions. The stereocenter at the 2-position of the molecule would likely play a significant role in the binding and orientation of the substrate within the active site of any interacting enzyme, thereby influencing the stereochemical outcome of the reaction.

Table 2: Potential Enzymatic Transformations of this compound

| Enzyme Class | Potential Transformation | Potential Product | Key Mechanistic Feature |

|---|---|---|---|

| Monooxygenase/Peroxygenase | Epoxidation | (2R)-2-methyl-4,5-epoxypentanoic acid | Stereoselective oxygen insertion across the double bond |

| Hydratase | Hydration | (2R)-2-methyl-4-hydroxypentanoic acid or (2R)-2-methyl-5-hydroxypentanoic acid | Regio- and stereoselective addition of water |

| Lipase | Esterification | Alkyl (2R)-2-methylpent-4-enoate | Stereoselective acylation of an alcohol |

Future Perspectives and Emerging Directions in Research on Chiral Unsaturated Carboxylic Acids

Development of Novel Catalysts and Methodologies for Highly Efficient Asymmetric Synthesis

The efficient synthesis of enantiomerically pure chiral unsaturated carboxylic acids remains a key area of research. chiralpedia.com Future efforts are directed towards the discovery and optimization of novel catalytic systems that offer high efficiency, selectivity, and broad substrate scope. chiralpedia.com

Metal Catalysis: Transition metal catalysts continue to be a major focus. For instance, nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions have been reported for the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids. researchgate.net Similarly, copper(I) complexes have been utilized for the catalytic asymmetric α-alkylation of simple carboxylic acid derivatives. researchgate.net The development of catalysts based on earth-abundant and less toxic metals is a growing trend. researchgate.net

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. chiralpedia.com Chiral Brønsted acids and bifunctional amine-thiourea catalysts have shown promise in promoting various asymmetric transformations leading to chiral carboxylic acid derivatives. Future work will likely involve the design of new organocatalysts with enhanced activity and selectivity, possibly through data-driven approaches and machine learning. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to the synthesis of chiral molecules. nih.gov Nitrilases, for example, can catalyze the hydrolysis of nitriles to the corresponding carboxylic acids under mild conditions, which is particularly useful for substrates with labile functional groups. researchgate.net Carboxylic acid reductases (CARs) are another class of enzymes being explored for the reduction of α,β-unsaturated carboxylic acids to allylic alcohols, which can be further oxidized to the desired chiral acids. rsc.orgsemanticscholar.org The use of whole-cell biocatalysts is also gaining traction as a cost-effective and practical approach. nih.gov

A notable synthesis of (2R)-2-methylpent-4-enoic acid utilizes a chiral auxiliary, specifically an oxazolidinone derivative. This multi-step process involves acylation of the auxiliary, addition of a pentene group via enolate addition, and subsequent cleavage to yield the final product. wikipedia.org

| Catalyst Type | Example Catalyst/Method | Key Advantages |

| Metal Catalysis | Nickel/BenzP*, Copper(I)-(R)-DTBM-SEGPHOS | High activity, potential for novel reactivity |

| Organocatalysis | Chiral Brønsted acids, Bifunctional amine-thiourea | Metal-free, mild reaction conditions |

| Biocatalysis | Nitrilases, Carboxylic Acid Reductases (CARs) | High enantioselectivity, environmentally benign |

Integration of Green Chemistry Principles in the Synthesis and Derivatization of Chiral Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral unsaturated carboxylic acids. chiralpedia.com This involves the use of renewable feedstocks, atom-economical reactions, safer solvents, and catalytic methods over stoichiometric reagents. chiralpedia.com

Sustainable Catalytic Systems: The development of sustainable catalytic systems is a cornerstone of green asymmetric synthesis. chiralpedia.com This includes the use of biocatalysts, which operate under mild conditions in aqueous media, and the development of recyclable organocatalysts and metal catalysts. nih.govnih.gov

Alternative Reaction Media: The use of environmentally benign solvents such as water, supercritical fluids, and bio-based solvents is being explored to replace traditional volatile organic compounds. nih.gov Solvent-free reactions are also a key area of investigation. nih.gov

Continuous Flow Synthesis: Continuous flow microreactor technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.org This technology is being applied to the asymmetric synthesis of chiral active pharmaceutical ingredients and their intermediates, contributing to greener manufacturing processes. rsc.org

Derivatization: Green chemistry principles also extend to the derivatization of chiral carboxylic acids for analytical purposes. The development of derivatization reagents that are less hazardous and generate minimal waste is an ongoing effort. researchgate.net

Advancements in High-Throughput Chiral Analytical Techniques and Sensor Development

The discovery of new catalysts and the optimization of asymmetric reactions heavily rely on the rapid and accurate determination of enantiomeric excess (ee). nih.gov Consequently, there is a significant drive to develop high-throughput analytical techniques and novel chiral sensors.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of catalysts and reaction conditions. Techniques based on fluorescence and circular dichroism (CD) are particularly well-suited for HTS of chiral molecules. nih.govrsc.org For example, a fluorescent indicator displacement assay combined with a CD-active Fe(II) complex has been developed for the rapid determination of both concentration and ee of chiral amines, a methodology that can be adapted for chiral acids. nih.gov

Chiral Sensors: The development of sensors that can provide real-time monitoring of chirality is a major goal. pku.edu.cn These sensors can be based on various principles, including:

Optical Sensors: Chiroptical sensing methods that generate strong circular dichroism signals in the visible light region upon binding to a chiral carboxylic acid are being developed. nih.gov Fluorescence-based sensors, utilizing chiral fluorophores that exhibit enantioselective interactions, are also a promising area. rsc.org

Electrochemical Sensors: Electrochemical methods offer high sensitivity and are amenable to miniaturization for sensor development. mdpi.com

Nanomaterial-Based Sensors: Nanophotonic approaches, using chiral nanomaterials, can enhance chiroptical signals, leading to detection limits at attomolar concentrations. acs.org

Advanced Analytical Techniques: While HTS methods provide rapid screening, traditional techniques like chiral chromatography and NMR spectroscopy remain crucial for accurate analysis. acs.org Advances in these areas include the development of new chiral stationary phases for HPLC and the use of chiral solvating agents for NMR-based enantiodiscrimination. acs.org

| Analytical Technique | Principle | Application in Chiral Analysis |

| High-Throughput Screening (HTS) | Fluorescence, Circular Dichroism | Rapid screening of catalysts and reaction conditions |

| Chiral Optical Sensors | Circular Dichroism, Fluorescence | Real-time monitoring of enantiomeric excess |

| Chiral Electrochemical Sensors | Electrochemical response | Sensitive detection of enantiomers |

| Nanophotonic Sensing | Enhanced chiroptical signals | Ultra-sensitive detection of chiral molecules |

| Advanced Chromatography/NMR | Chiral stationary phases, Chiral solvating agents | Accurate determination of enantiomeric composition |

Exploration of New Mechanistic Roles and Biosynthetic Pathways in Diverse Biological Systems

Understanding the natural origins and biological functions of chiral unsaturated carboxylic acids, such as this compound, is a burgeoning area of research.

Biosynthetic Pathways: 2-Methyl-4-pentenoic acid is classified as a methyl-branched fatty acid. hmdb.ca The biosynthesis of branched-chain fatty acids in bacteria often involves the use of primers derived from branched-chain amino acids, followed by elongation via the fatty acid synthase (FAS) pathway. wikipedia.org The synthesis of unsaturated fatty acids can occur through both oxygen-dependent (aerobic) and oxygen-independent (anaerobic) pathways in bacteria. nih.gov In plants, the biosynthesis of unsaturated fatty acids is a well-established process involving a series of desaturase enzymes. frontiersin.org Future research will likely focus on elucidating the specific enzymes and genetic pathways responsible for the production of this compound in various organisms.

Mechanistic Roles: While the specific biological roles of this compound are not fully understood, it is known to be a precursor for the synthesis of other compounds. medchemexpress.com For example, it can be used in the synthesis of the drug Sacubitril. wikipedia.org Changes in the levels of 2-methyl-4-pentenoic acid have been associated with susceptibility to schizophrenia and type 2 diabetes, suggesting potential roles in metabolic pathways. medchemexpress.com As a fatty acid, it may also play a role in membrane structure and function, energy storage, and cell signaling. foodb.ca Further investigation is needed to uncover the precise mechanistic roles of this and other chiral unsaturated carboxylic acids in biological systems. This could involve metabolomics studies to identify its presence and correlation with different physiological states, as well as biochemical studies to identify its protein targets and downstream effects.

Q & A

Q. What are the optimized synthetic routes for (2R)-2-methylpent-4-enoic acid, and how do yields vary under different conditions?

Methodological Answer: this compound can be synthesized via two primary routes:

- Route 1: Reaction of 3-bromopropene with suitable precursors, achieving ~96% yield under optimized stoichiometric and catalytic conditions .

- Route 2: Allylic alcohol and triethyl orthopropionate condensation, yielding ~78% with careful control of reaction time and temperature .

Key Variables: - Catalyst selection (e.g., palladium vs. organocatalysts).

- Solvent polarity (polar aprotic solvents enhance enantiomeric purity).

- Temperature stability of intermediates (thermal decomposition observed >80°C).

Q. Table 1: Yield Comparison

| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | DMF | 96 | >99% |

| 2 | TiCl₄ | THF | 78 | 95% |

Q. How is the stereochemical integrity of this compound validated during synthesis?

Methodological Answer: Enantiomeric purity is confirmed via:

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC), using hexane:isopropanol (95:5) mobile phase .

- Optical rotation measurements ([α]D²⁵ = +12.3° in ethanol), cross-referenced with literature values .

- X-ray crystallography for absolute configuration confirmation (if crystalline derivatives are accessible) .

Q. What are the primary biological roles of this compound in metabolic studies?

Methodological Answer: This compound serves as:

- A branched-chain fatty acid analog to study lipid metabolism dysregulation, particularly in peroxisomal disorders .

- A competitive inhibitor of GlyT2 (glycine transporter 2) in neurological research, with IC₅₀ values determined via radioligand binding assays .

Advanced Research Questions

Q. How do stereochemical and electronic effects influence the reactivity of this compound in peptide coupling reactions?

Methodological Answer: The (2R)-configuration enhances nucleophilic attack at the β-carbon due to:

- Steric shielding of the α-methyl group, directing coupling agents (e.g., HATU) to the carboxylic acid moiety .

- Electronic effects from the conjugated double bond (C4–C5), stabilizing transition states in amide bond formation .

Experimental Design: - Compare coupling efficiencies with (2S)-enantiomers using ¹H NMR to track reaction progress.

- Use DFT calculations to model transition-state geometries .

Q. How can discrepancies in reported NMR data for this compound be resolved?

Methodological Answer: Discrepancies arise from solvent-dependent shifts and impurities. To resolve:

- Standardize conditions: Acquire spectra in deuterated DMSO or CDCl₃ at 25°C.

- Spectral spiking: Add authentic samples to confirm peak assignments .

Table 2: Key NMR Peaks (CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.28 | d (J=6.8 Hz) | C2-CH₃ |

| 5.12 | m | C4–C5 alkene protons |

| 10.82 | s | COOH |

Q. What strategies mitigate racemization during derivatization of this compound?

Methodological Answer: Racemization occurs via keto-enol tautomerism. Mitigation strategies include:

Q. How is this compound applied in targeted protein degradation studies?

Methodological Answer: The compound is functionalized as a warhead in PROTACs (proteolysis-targeting chimeras) to recruit E3 ubiquitin ligases. Key steps:

- Conjugation to a ligand for the target protein (e.g., kinase) via PEG linkers.

- Validation via Western blot to monitor protein degradation kinetics .

Critical Parameter: - Optimal linker length (8–12 Å) balances ternary complex formation and cellular permeability .

3. Safety and Handling Q. 3.1 What are the recommended exposure controls for handling this compound?

- Respiratory protection: Use NIOSH-approved P95 respirators for aerosolized particles .

- Engineering controls: Fume hoods with ≥100 ft/min face velocity .

- Decontamination: Immediate shower/eye wash exposure to 0.1 M NaOH for neutralization .

4. Data Contradiction Analysis Q. 4.1 Why do synthesis yields for Route 2 vary between 70–80% across studies? Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.